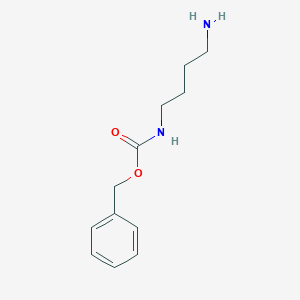

Benzyl N-(4-aminobutyl)carbamate

Übersicht

Beschreibung

Benzyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C12H19N2O2This compound is a mono-protected alkylene diamine, often used as a spacer group in various chemical applications, particularly in the immobilization of peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl N-(4-aminobutyl)carbamate can be synthesized through a variety of methods. One common approach involves the reaction of benzyl chloroformate with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-(4-aminobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates and ureas.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the benzyl group under basic conditions.

Major Products Formed

Oxidation: Benzyl carbamate and urea derivatives.

Reduction: 1,4-diaminobutane.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl N-(4-aminobutyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing polyamines and polyamides.

Biology: Acts as a spacer group for immobilizing peptides, facilitating the study of protein interactions.

Industry: Utilized in the production of various polymers and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of Benzyl N-(4-aminobutyl)carbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions. The carboxybenzyl (CBz) group, which is part of this compound, can be removed using catalytic hydrogenation (Pd-C, H2). This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-1,4-diaminobutane: Another protected diamine, but with a tert-butyloxycarbonyl (Boc) group instead of a benzyl group.

N-Fmoc-1,4-diaminobutane: Contains a fluorenylmethoxycarbonyl (Fmoc) group, used in peptide synthesis.

N-Cbz-1,4-diaminobutane: Similar to Benzyl N-(4-aminobutyl)carbamate but without the hydrochloride salt.

Uniqueness

This compound is unique due to its specific protecting group (CBz), which can be selectively removed under mild conditions. This property allows for greater flexibility in multi-step organic syntheses, particularly in the field of peptide chemistry .

Biologische Aktivität

Benzyl N-(4-aminobutyl)carbamate, also known as N-Carbobenzoxy-1,4-diaminobutane, is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula . The compound features a carbamate functional group linked to a benzyl group and a 4-aminobutyl chain. It appears as a white to off-white solid with a melting point between 192-196°C. Its solubility is notable in solvents like dimethyl sulfoxide (DMSO) and methanol, but it shows limited solubility in water.

Target Interaction

The primary biological activity of this compound involves its role as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1). By inhibiting SGLT1, the compound can reduce glucose and galactose absorption in the intestines, potentially leading to lower blood sugar levels. This mechanism is particularly relevant for developing therapies for conditions such as diabetes.

Biochemical Pathways

The inhibition of SGLT1 by this compound affects several biochemical pathways related to glucose metabolism. The compound's interaction with SGLT1 alters glucose transport dynamics, which can influence insulin sensitivity and overall metabolic health.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable properties for absorption and bioavailability when administered in vivo. Its stability in various solvents suggests potential for diverse applications in drug formulation.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cellular functions. For example, studies have shown that at lower doses, it effectively inhibits SGLT1 without causing notable cytotoxicity to cell lines such as Vero and HepG2. This selectivity is crucial for therapeutic applications where minimizing off-target effects is essential .

Case Studies

Research involving animal models has provided insights into the dosage-dependent effects of this compound. For instance, experiments indicated that at specific concentrations, the compound could significantly lower blood glucose levels in diabetic rats without adverse effects on overall health .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals unique characteristics that enhance its biological activity:

| Compound Name | SGLT1 Inhibition | Selectivity | Stability |

|---|---|---|---|

| This compound | High | High | Moderate |

| Benzyl (4-aminobutyl)(methyl)carbamate | Moderate | Moderate | High |

| Benzyl (4-aminobutyl)(ethyl)carbamate | Low | Low | Low |

This table highlights the superior SGLT1 inhibition and selectivity of this compound compared to its analogs, making it a more promising candidate for therapeutic development .

Eigenschaften

IUPAC Name |

benzyl N-(4-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKHHFFYLRBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382675 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62146-62-7 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.